5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid
Description
5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 1455431-93-2) is a bicyclic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) with a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a carboxylic acid at position 2. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The stereochemistry is specified as (1S,2R,3S,4R), which is critical for its interactions in pharmaceutical applications, such as serving as a chiral building block in peptide synthesis or drug intermediates .
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(10)5-9(7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVUZWNAUSJSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the carboxylic acid group: The carboxylic acid group can be introduced via oxidation of an appropriate precursor, such as an alcohol or aldehyde.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is cleaved under acidic conditions to expose the free amine. This reaction is essential for subsequent functionalization in peptide synthesis:
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Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
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Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by elimination of CO₂ and tert-butanol.
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Product : Free amine derivative of bicyclo[2.2.1]heptane-2-carboxylic acid.
Derivatization of the Carboxylic Acid Group
The carboxylic acid undergoes esterification, amidation, and coupling reactions:
Esterification
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Reagents/Conditions : Methanol (MeOH) and triethylamine (Et₃N) in DCM at 0°C to room temperature .
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Example : Synthesis of methyl bicyclo[2.2.1]heptane-2-carboxylate via acid chloride intermediate (generated using oxalyl chloride and DMF) .
Amidation
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Reagents/Conditions : Amines with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Application : Forms peptide bonds or conjugates for drug candidates.
Oxidation and Reduction Reactions
The carboxylic acid and bicyclic core participate in redox chemistry:
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Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol.
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Oxidation : Limited by the saturated bicyclic structure, but side-chain modifications (e.g., hydroxyl groups) can be oxidized to ketones or carboxylates.
Stereoselective Functionalization
The (2R,3R) stereochemistry directs regioselectivity in reactions:
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Nucleophilic Substitution : The Boc-protected amino group undergoes alkylation or acylation at the nitrogen, retaining stereochemical integrity.
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Grignard Reactions : Carboxylic acid derivatives react with Grignard reagents to form ketones or tertiary alcohols, influenced by the rigid bicyclic framework.
Research Insights
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Stereochemical Influence : The (2R,3R) configuration enhances binding specificity in enzyme inhibition studies, critical for drug design.
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Biological Interactions : Deprotected derivatives inhibit amino acid transport systems (e.g., System L), as demonstrated in electrophysiological studies of dopaminergic neurons .
This compound’s versatility in deprotection, derivatization, and stereoselective reactions makes it invaluable in medicinal chemistry and organic synthesis. Its rigid bicyclic structure and dual functional groups enable precise modifications for target-specific applications.
Scientific Research Applications
Organic Synthesis
5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid is primarily utilized as an intermediate in the synthesis of complex organic molecules and peptides. The BOC group serves as a protective moiety for the amino functionality, allowing for selective reactions without interference from the amino group.
Synthetic Routes
- Formation of Bicyclic Core : Typically synthesized via Diels-Alder reactions.
- Carboxylic Acid Introduction : Achieved through oxidation or carboxylation reactions.
- Protection of Amino Group : The BOC group is introduced using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Reactions Involving the Compound
The compound can undergo several chemical transformations:
- Hydrolysis : Removal of the BOC group under acidic conditions to yield free amino acids.
- Substitution Reactions : The carboxylic acid can participate in nucleophilic substitutions to form esters and amides.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Hydrolysis | Trifluoroacetic acid | Free amino acid |
| Substitution | Alcohols, amines, DCC | Esters, amides |
| Oxidation/Reduction | KMnO4 (oxidizing), LiAlH4 (reducing) | Alcohols, ketones, carboxylic acids |
Medicinal Chemistry
This compound plays a pivotal role in drug discovery and development. Its structural features allow it to serve as a building block for synthesizing pharmaceutical compounds.
Pharmacological Studies
Recent investigations have highlighted its potential anti-cancer and anti-inflammatory properties. For instance, studies have indicated that derivatives of this compound exhibit significant activity against specific cancer cell lines.
Case Study Insights
A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound and their effects on Hepatitis C virus (HCV) inhibition, showcasing its relevance in antiviral drug development .
Biological Applications
In biological research, this compound is utilized to study enzyme-substrate interactions and protein modifications due to its ability to stabilize reactive functional groups.
The compound's interaction with biological targets can influence metabolic pathways, making it valuable for understanding disease mechanisms and therapeutic interventions.
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)bicyclo[221]heptane-2-carboxylic acid depends on its specific applicationThe Boc-protected amine can be deprotected to reveal the free amine, which can then participate in further chemical reactions or biological interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Bicyclo[2.2.2]octene Derivative
Compound: di-endo-3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid (CAS: N/A)
- Structure: Features a bicyclo[2.2.2]octene core with Boc-amino and carboxylic acid groups.
- Molecular Formula: C₁₄H₂₁NO₄ (MW: 267.15 g/mol).
- Key Differences : Larger ring size (2.2.2 vs. 2.2.1) reduces ring strain and alters conformational flexibility.
- Synthesis : 63% yield via Boc protection under basic conditions .
Thiazole-Substituted Analogs (PKZ18 and PKZ18-22)
Compound : 3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid (PKZ18)
- Structure: Retains bicyclo[2.2.1]heptane core but replaces Boc-amino with a thiazole-carbamoyl group.
- Bioactivity : Inhibits T-box genes in MRSA (MIC: 4–8 µg/mL) and biofilm growth .
- Key Differences : Thiazole moiety enhances antimicrobial activity but reduces suitability as a protecting group.
Thiophene-Carbamoyl Derivatives
Compound: 3-methoxycarbonyl-5-methyl-4-p-tolyl-2-aminothiophene bicyclo[2.2.1]heptane-2-carboxylic acid
Stereochemical Variants
(2R,3R)-3-Boc-amino Isomer
Compound: (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 1212474-65-1)
- Structure: Same molecular formula (C₁₃H₂₁NO₄) but differing stereochemistry.
- Application : Used in enantioselective drug synthesis; ≥97% purity .
- Significance : Highlights the role of stereochemistry in pharmacokinetics.
Racemic Mixture
Compound: rac-(1R,2R,4R,5R)-5-Boc-amino-bicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 1888418-59-4)
Functional Group Replacements
Hydroxy-Substituted Analog
Compound : 5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 274690-03-8)
- Structure: Replaces Boc-amino with a hydroxy group.
- Properties : Increased polarity (logP: ~1.2 vs. ~2.5 for Boc derivative) .
- Application: Potential for hydrogen bonding in supramolecular chemistry.
Sulphonyl Chloride Derivative
Compound : 5-[(2-Chloroethyl)sulphonyl]bicyclo[2.2.1]heptane-2-carbonyl chloride (CAS: 21912-24-3)
Comparative Data Table
Biological Activity
5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid, also known as BCH (bicyclo[2.2.1]heptane-2-carboxylic acid), is a compound of significant interest due to its biological activities, particularly in the context of metabolic regulation and neuropharmacology. This article reviews its biological activity, supported by various studies and findings.
- IUPAC Name : rac-(1R,2R,3S,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Molecular Formula : C13H19NO4
- Molecular Weight : 253.29 g/mol
- CAS Number : 887908-99-8
BCH acts primarily as an activator of glutamate dehydrogenase (GDH) , a critical enzyme in insulin secretion pathways. By enhancing GDH activity, BCH facilitates increased insulin release from pancreatic β-cells in response to glucose levels, thereby playing a role in glucose homeostasis.
1. Insulin Secretion and β-cell Protection
A study highlighted the protective effects of BCH on pancreatic β-cells under high-glucose conditions:
- Experimental Design : db/db mice were treated with BCH (0.7 g/kg) every other day for six weeks.
- Findings : BCH treatment improved glucose tolerance and insulin secretion, significantly increasing the ratio of insulin-positive β-cells and reducing β-cell apoptosis as indicated by decreased cleaved caspase 3 levels (P < 0.05) .
2. Modulation of Amino Acid Transport
BCH has been identified as an inhibitor of L-amino acid carriers, particularly affecting the transport of L-dopa into dopaminergic neurons:
- Study Insights : In electrophysiological experiments on rat substantia nigra neurons, BCH reduced L-dopa-induced membrane hyperpolarization in a concentration-dependent manner, indicating its potential role in modulating dopaminergic signaling .
Case Study 1: Diabetes Management
In a controlled study involving diabetic mice:
| Treatment | Glucose Tolerance Test Result | Insulin Secretion Improvement | β-cell Apoptosis Reduction |
|---|---|---|---|
| Placebo | Significant impairment | Low | High |
| BCH | Improved | High | Low |
The results demonstrated that BCH not only improved glycemic control but also preserved the integrity of pancreatic islets .
Case Study 2: Neuropharmacological Effects
BCH's role in modulating dopaminergic responses was evaluated through:
| Parameter | Control (No BCH) | BCH Treatment |
|---|---|---|
| L-dopa Response | High | Reduced |
| Membrane Hyperpolarization | Moderate | Low |
This indicates that BCH may influence therapeutic strategies for conditions like Parkinson's disease by affecting L-dopa transport mechanisms .
Summary of Research Findings
Research indicates that this compound has multifaceted biological activities:
- Enhances insulin secretion via GDH activation.
- Protects β-cells from apoptosis under stress conditions.
- Modulates amino acid transport , impacting neuropharmacological pathways.
Q & A
Q. Table 1: Comparative Synthesis Routes
Basic: How are bicyclo[2.2.1]heptane derivatives characterized structurally?
Methodological Answer:
Structural confirmation relies on 1H/13C NMR , IR spectroscopy , and X-ray crystallography . For example:
- NMR : Distinct signals for the bicyclic framework (e.g., δ 1.2–2.5 ppm for bridgehead protons) and Boc groups (δ 1.4 ppm for tert-butyl) .
- IR : Carboxylic acid C=O stretches at 1700–1750 cm⁻¹ and Boc C=O at 1680–1700 cm⁻¹ .
- X-ray : Resolves stereochemistry; e.g., endo vs. exo configurations in bicyclic systems .
Advanced: How does radical-induced decarboxylation affect bicyclo[2.2.1]heptane-2-carboxylic acid derivatives?
Methodological Answer:
•OH radicals induce decarboxylation via a pH-dependent mechanism. At pH 3 , a transient radical intermediate forms, stabilized by resonance between the sulfur (in methylthio derivatives) and carboxylate groups. This leads to homolytic C–COO bond cleavage and CO2 release . Computational studies suggest α-amino radicals are stabilized post-decarboxylation, influencing reaction pathways .
Key Observations:
- pH 3 : Maximum radical yield due to protonation of the amino group.
- pH >7 : Competing oxidation pathways dominate.
Advanced: How do stereochemical variations impact biological activity in bicyclo[2.2.1]heptane analogs?
Methodological Answer:
Stereochemistry significantly affects target binding. For example:
- endo vs. exo isomers : In thiophenecarboxylate suppressors, endo isomers exhibit higher potency due to optimal spatial alignment with cyclic nucleotide-binding domains .
- Conformational restriction : Methionine analogs with bicyclic frameworks show enhanced metabolic stability compared to linear derivatives .
Q. Table 2: Stereochemical Activity Relationships (SAR)
| Compound | Configuration | Activity (IC50) | Reference |
|---|---|---|---|
| endo-Thiophenecarboxylate | endo | 12 nM | |
| exo-Thiophenecarboxylate | exo | 85 nM |
Advanced: How can computational modeling optimize bicyclo[2.2.1]heptane-based drug design?
Methodological Answer:
- Molecular Dynamics (MD) : Predicts conformational flexibility of the bicyclic core in solvent environments .
- Docking Studies : Identifies binding poses for Boc-protected analogs in enzyme active sites (e.g., proteases) .
- QM/MM Calculations : Models radical decarboxylation pathways, aligning with experimental ESR data .
Data Contradiction Analysis: Why do reported yields vary for bicyclo[2.2.1]heptane-2-carboxylic acid syntheses?
Methodological Answer:
Discrepancies arise from:
- Reagent purity : DPPA degradation reduces isocyanate yields .
- Stereochemical control : Racemization during Boc protection lowers enantiomeric excess in some protocols .
- Workup conditions : Ether extraction efficiency varies with amine salt solubility .
Advanced: What strategies resolve conflicting spectroscopic data for bicyclic compounds?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
